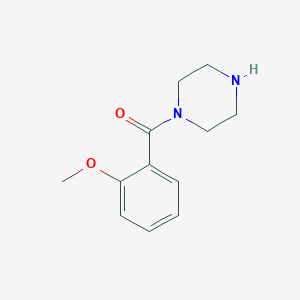

1-(2-Methoxybenzoyl)piperazine

Descripción

Historical Context of Piperazine Derivatives in Pharmaceutical Research

The journey of piperazine derivatives in pharmaceuticals began with their application as anthelmintic agents to treat parasitic worm infections. nih.govnih.gov This initial success spurred further investigation by both academic and industrial laboratories into the potential of this heterocyclic core. evitachem.com Over the decades, the role of the piperazine ring has expanded dramatically. Researchers discovered that incorporating this scaffold into molecules could lead to a wide spectrum of pharmacological activities. Today, the piperazine ring is an integral component of numerous marketed drugs, including antianginals, antidepressants, antihistamines, antipsychotics, and urological agents. nih.govmdpi.com This historical progression from a simple anti-parasitic agent to a key building block in modern drug discovery underscores its enduring importance in pharmaceutical research.

Overview of the Research Landscape Pertaining to N-Acylpiperazine Compounds

The N-acylpiperazine structure, where an acyl group is attached to one of the piperazine nitrogens, represents a significant and widely explored subclass of piperazine derivatives. The introduction of an amide bond via acylation provides a key point for structural modification and can significantly influence the compound's biological profile. researchgate.netresearchgate.net Research into N-acylpiperazines has uncovered a diverse range of biological activities. For instance, various N-aroylpiperazine derivatives have been synthesized and evaluated for their potential as anticancer agents, with some demonstrating cytotoxicity against human cancer cell lines. mdpi.comresearchgate.net Other studies have focused on their antimicrobial properties and central nervous system (CNS) activity. smolecule.comtandfonline.com The synthetic tractability of N-acylpiperazines, often prepared through the straightforward reaction of a piperazine with an acyl chloride, allows for the creation of large libraries of compounds for screening against various biological targets. tandfonline.comresearchgate.net This has made the N-acylpiperazine scaffold a focal point in the search for novel therapeutic agents.

Rationale for Investigating 1-(2-Methoxybenzoyl)piperazine and its Analogues

The investigation into this compound and its analogues is driven by the established pharmacological importance of both the piperazine core and the methoxybenzoyl moiety. The specific placement of the methoxy group at the ortho (2-position) of the benzoyl ring is of particular interest in drug design, especially for agents targeting the central nervous system.

Research has shown that the 1-(2-methoxyphenyl)piperazine fragment is a key structural element for ligands that bind to serotonin (5-HT) and adrenergic receptors. nih.govnih.gov Structure-activity relationship (SAR) studies have indicated that substitution at the ortho position of the phenyl ring can be favorable for high affinity at these receptors. nih.gov For example, a series of 4-alkyl-1-(o-methoxyphenyl)piperazines were synthesized and found to be potent antagonists of the 5-HT1A receptor, a key target in the treatment of anxiety and depression. nih.gov The data below illustrates the binding affinities of representative analogues at serotonin receptors.

| Compound | Structure | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT2 Receptor Affinity (Ki, nM) |

|---|---|---|---|

| Analogue 1 (o-Methoxyphenylpiperazine derivative) | A 4-alkyl-1-(o-methoxyphenyl)piperazine | 1.8 | 150 |

| Analogue 2 (o-Methoxyphenylpiperazine derivative) | A 4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine | 1.2 | 35 |

Furthermore, the methoxy group on a phenyl ring attached to piperazine has been identified as a favorable feature for ligands targeting sigma (σ) receptors. nih.govfigshare.com Sigma-1 receptors are implicated in a variety of CNS functions and are targets for treating neurodegenerative diseases and pain. nih.gov Studies on N-benzyl piperazine derivatives revealed that a 4-methoxybenzyl substituent resulted in high affinity for the σ1 receptor. figshare.comnih.gov This suggests that the methoxybenzoyl group in the target compound could confer affinity for these important CNS receptors.

Beyond the CNS, aroylpiperazine structures are being investigated for their potential as anticancer agents. mdpi.com Derivatives of 1-(substituted-benzoyl)-4-(4-chlorobenzhydryl)piperazine have been synthesized and evaluated for their cytotoxic effects. In these studies, the inclusion of a methoxybenzoyl group was explored, and the resulting compounds were tested against various human cancer cell lines. mdpi.com The findings indicate that this class of compounds can exhibit significant growth-inhibitory activity. The table below presents the cytotoxic activity of a representative methoxybenzoyl piperazine analogue.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1-(4-Methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine | Liver (HUH7) | 4.1 |

| Breast (MCF7) | 3.2 | |

| Colon (HCT-116) | 5.5 |

Therefore, the rationale for investigating this compound and its analogues is multifaceted, primarily focusing on the discovery of novel agents with potential therapeutic applications in CNS disorders (by targeting serotonin and sigma receptors) and in oncology.

Propiedades

IUPAC Name |

(2-methoxyphenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-5-3-2-4-10(11)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEOIWAYVGFLBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355316 | |

| Record name | 1-(2-methoxybenzoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100939-88-6 | |

| Record name | 1-(2-methoxybenzoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1- 2-methoxybenzoyl Piperazine

Established Synthetic Routes for 1-(2-Methoxybenzoyl)piperazine Synthesis

The creation of this compound is primarily achieved through standard organic reactions, focusing on the formation of an amide bond between the piperazine ring and a 2-methoxybenzoyl group.

Amidation and Acylation Strategies

The most common and direct method for synthesizing this compound is the N-acylation of piperazine. This can be accomplished using either an activated carboxylic acid derivative, such as an acyl chloride, or the carboxylic acid itself with a coupling agent.

One prevalent strategy involves the reaction of piperazine with 2-methoxybenzoyl chloride. rsc.orgtandfonline.com In this reaction, one of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride leaving group to form the amide bond. A base, such as triethylamine, is typically used to neutralize the hydrochloric acid byproduct. vulcanchem.com An alternative but related method is the reaction with 2-methoxybenzoic acid. oregonstate.edu This approach requires the activation of the carboxylic acid, often by converting it into the more reactive acyl chloride in situ using a reagent like thionyl chloride (SOCl₂), followed by the addition of piperazine. oregonstate.eduevitachem.com

A key consideration in these syntheses is the potential for di-acylation, where both nitrogen atoms of the piperazine ring react to form N,N'-bis(2-methoxybenzoyl)piperazine. rsc.orgoregonstate.edu

Optimization of Reaction Conditions and Yield

Controlling the stoichiometry of the reactants is crucial for selectively obtaining the mono-acylated product, this compound. To favor mono-substitution, a significant excess of piperazine is typically used relative to the 2-methoxybenzoyl chloride. rsc.org This statistical approach increases the probability that the acylating agent will react with an unreacted piperazine molecule rather than the already-formed mono-acylated product.

The reaction is often carried out in a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), at room temperature or with gentle warming. rsc.orgvulcanchem.com After the reaction is complete, purification is necessary to separate the desired mono-acylated product from unreacted piperazine, the di-acylated byproduct, and other impurities. Column chromatography is a frequently employed method for this purification. rsc.org

The table below summarizes typical reaction conditions for piperazine acylation.

| Acylating Agent | Stoichiometry (Piperazine:Acylating Agent) | Solvent | Base | Outcome |

| 2-Methoxybenzoyl chloride | Excess Piperazine | THF / DCM | Triethylamine | Favors Mono-acylation rsc.orgvulcanchem.com |

| 2-Methoxybenzoyl chloride | 1:2 | Pyridine | Pyridine | Favors Di-acylation oregonstate.edu |

Derivatization Strategies for Structural Modification

This compound serves as a valuable scaffold for the synthesis of more complex molecules. Its structure features a reactive secondary amine on the piperazine ring and a modifiable benzoyl group, allowing for extensive derivatization.

Synthesis of Novel Piperazine Derivatives from this compound

The secondary amine of the this compound core is a key site for further functionalization. This allows for the creation of a wide array of 1,4-disubstituted piperazine derivatives. Common synthetic transformations include N-alkylation and N-arylation. nih.gov

N-Alkylation : This can be achieved through nucleophilic substitution by reacting this compound with alkyl halides. nih.gov Another powerful method is reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent. nih.govnih.gov

N-Arylation : The introduction of an aryl group onto the second nitrogen can be accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.com

Amide/Sulfonamide Formation : Reaction with other acyl chlorides or sulfonyl chlorides can lead to the formation of N-acyl or N-sulfonyl derivatives, respectively. tandfonline.com

These strategies have been used to synthesize a variety of complex molecules, including those with potential biological activity. tandfonline.commdpi.com

Introduction of Diverse Substituents on the Piperazine Ring and Benzoyl Moiety

Structural diversity can be achieved by introducing various functional groups onto either the piperazine ring or the benzoyl moiety.

Piperazine Ring Modification: As detailed above, the free secondary amine of this compound is readily functionalized. For instance, reacting it with different substituted benzoyl chlorides leads to a variety of N-benzoyl derivatives. mdpi.com Similarly, introducing substituents at the carbon atoms of the piperazine ring itself can be achieved by starting with a substituted piperazine in the initial synthesis. rsc.orgnih.gov

Benzoyl Moiety Modification: An alternative strategy for diversification is to modify the benzoyl portion of the molecule. This is typically accomplished by starting the synthesis with a substituted 2-methoxybenzoic acid or its corresponding acyl chloride. A range of substituents, including halogens (e.g., chloro) and nitro groups, have been incorporated onto the aromatic ring to create analogues. mdpi.comresearchgate.net For example, the synthesis of 1-(5-chloro-2-methoxybenzoyl)-4-(aryl)piperazines demonstrates this approach. researchgate.net

The table below shows examples of derivatives created by modifying the benzoyl group.

| Starting Material | Reactant | Product | Reference |

| 1-(4-chlorobenzhydryl)piperazine | 4-chlorobenzoyl chloride | 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | mdpi.com |

| 1-(4-chlorobenzhydryl)piperazine | 4-methoxybenzoyl chloride | 1-(4-methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine | mdpi.com |

| 1-(4-chlorobenzhydryl)piperazine | 4-nitrobenzoyl chloride | 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine | mdpi.com |

| Piperazine | 5-chloro-2-methoxybenzoyl chloride | 1-(5-chloro-2-methoxybenzoyl)piperazine intermediate | vulcanchem.com |

Advanced Synthetic Techniques and Green Chemistry Approaches

In line with modern synthetic chemistry trends, advanced techniques are being applied to the synthesis of piperazine derivatives to improve efficiency, reduce reaction times, and minimize environmental impact.

Microwave-assisted synthesis has been shown to dramatically reduce the time required for derivatization reactions that would otherwise take several hours using conventional heating. researchgate.net This technique is applicable to the acylation and alkylation reactions involved in the synthesis and derivatization of this compound.

Flow chemistry represents another significant advancement. The use of continuous-flow reactors offers better control over reaction parameters, improved safety, and easier scalability. For complex piperazine-containing molecules, flow chemistry has been used to develop transition-metal-free synthetic routes, which is a key principle of green chemistry as it avoids potentially toxic and difficult-to-remove metal catalysts. mdpi.com

Furthermore, novel synthetic strategies for creating 1,4-disubstituted piperazines, such as those utilizing the ring-opening of bicyclic precursors like 1,4-diazabicyclo[2.2.2]octane (DABCO), provide innovative and modular access to complex piperazine structures. researchgate.net These advanced methods offer powerful alternatives to classical multi-step approaches. researchgate.net

Pharmacological Investigations and Biological Activity Spectrum

In Vitro Biological Activity Profiling

A comprehensive search of scientific databases and literature did not yield specific receptor binding affinity or functional antagonism data for 1-(2-Methoxybenzoyl)piperazine at the 5-HT1A, 5-HT2, 5-HT3, or 5-HT7 serotonin receptor subtypes. While numerous studies detail the serotonergic activity of related arylpiperazine compounds, such as 1-(2-methoxyphenyl)piperazine, specific quantitative data (e.g., Ki, IC50, or pA2 values) for this compound are not present in the reviewed literature.

Investigations into the direct interaction of this compound with key proteins of the dopaminergic and noradrenergic systems, including dopamine receptors (e.g., D2) and norepinephrine transporters, did not yield specific binding or functional data. The existing research on piperazine derivatives focuses on other structural analogues, and as such, there is no published information detailing the modulatory effects of this compound on these neurotransmitter systems.

An evaluation of this compound as a ligand for the Sigma-1 receptor has not been reported in the available scientific literature. While the piperazine scaffold is a common feature in many reported Sigma-1 receptor ligands, specific studies to determine the binding affinity (Ki) and functional activity of this compound at this receptor have not been published.

Based on a thorough review of the literature, there are no specific studies demonstrating or quantifying the inhibitory activity of this compound against Poly (ADP-Ribose) Polymerase (PARP) enzymes. Research on PARP inhibitors with a piperazine moiety has focused on different chemical scaffolds, and data for this particular compound is not available.

Enzymatic Inhibition Studies

Topoisomerase Inhibition

Topoisomerases are enzymes that play a critical role in controlling the topological state of DNA during cellular processes like replication and transcription, making them a key target for anticancer drugs. nih.govijabbr.com Derivatives of this compound have been investigated for their ability to inhibit these enzymes.

Studies have shown that certain piperazine derivatives can act as topoisomerase II inhibitors. mdpi.commdpi.com For instance, a series of novel piperazine derivatives were designed and shown to exhibit inhibitory activity towards topoisomerase II, along with the ability to bind to DNA. mdpi.com Molecular docking studies have further supported the potential of these compounds to bind to the active site of topoisomerase IIα. nih.govresearchgate.net The inhibition of topoisomerase II is believed to cause double-strand breaks in DNA, which can subsequently trigger apoptosis in cancer cells. nih.gov Some bis(2,6-dioxopiperazine) derivatives have also been identified as inhibitors of mammalian type II DNA topoisomerase. researchgate.net The development of novel bacterial topoisomerase inhibitors (NBTIs) from piperazine-based compounds is also an active area of research. nih.gov

Phosphodiesterase (PDE) Inhibition Profiling

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides. Their inhibition can lead to various physiological effects, making them a target for a range of therapeutic agents. While direct studies on this compound as a PDE inhibitor are not extensively documented in the provided results, the broader class of piperazine derivatives has been explored for this activity. For example, some piperazine derivatives have been investigated as inhibitors of PDE4 and PDE5. researchgate.nettandfonline.com The lipophilicity of these compounds, often described by the log P value, is a crucial factor influencing their ability to cross cell membranes and interact with targets like PDEs. tandfonline.com

Cell-Based Assays

A significant body of research has focused on the antiproliferative and cytotoxic effects of this compound derivatives against various human cancer cell lines. These compounds have demonstrated the ability to inhibit the growth of cancer cells and induce cell death.

Derivatives of 1-benzhydryl-piperazine have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines, including breast (MCF-7), liver (HepG-2), cervical (HeLa), and colon (HT-29) carcinoma cells, with some compounds showing interesting growth inhibitory effects. nih.gov Similarly, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have exhibited significant cytotoxicity against a wide range of cancer cell lines, including those from the liver, breast, colon, gastric, and endometrium. mdpi.com

Furthermore, novel piperazine derivatives have shown potent antiproliferative activities against various cancer cell lines, sometimes with IC50 values in the nanomolar range. jetir.orgnih.gov For instance, a microtubule depolymerizing piperazine derivative, 1-(5-chloro-2-methoxybenzoyl)-4-(3-chlorophenyl)piperazine, was found to inhibit cancer cell lines with an average IC50 of 85 nM. jetir.org Other studies have identified piperazine derivatives with potent cytotoxic activity against pancreatic, breast, and lung cancer cell lines. nih.gov The cytotoxic effects of these compounds are often more pronounced in cancer cells compared to normal cell lines. researchgate.netnih.gov

Below is a table summarizing the antiproliferative activity of selected piperazine derivatives:

| Derivative Name | Cancer Cell Line(s) | Observed Effect | Reference |

| 1-Benzhydrylpiperazine derivatives | MCF-7, HepG-2, HeLa, HT-29 | Growth inhibition | nih.gov |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Liver, Breast, Colon, Gastric, Endometrial cell lines | High cytotoxicity | mdpi.com |

| 1-(5-Chloro-2-methoxybenzoyl)-4-(3-chlorophenyl)piperazine | Various cancer cell lines | IC50 of 85 nM | jetir.org |

| (4-(3-Chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone (AK301) | HT29 (Colon cancer) | Mitotic arrest (ED50 ≈ 115 nM) | nih.gov |

| Phenylpiperazine derivatives of 1,2-benzothiazine | MCF7 (Breast adenocarcinoma) | Cytotoxic activity | nih.gov |

In addition to direct cytotoxicity, derivatives of this compound have been shown to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells, which are key mechanisms for their anticancer activity.

Several studies have demonstrated that piperazine derivatives can induce apoptosis in various cancer cell lines. mdpi.comnih.gov For example, a novel piperazine core compound was shown to induce both intrinsic and extrinsic pathways of apoptosis in human liver cancer cells. nih.govresearchgate.net This was evidenced by the activation of caspases 3/7, 8, and 9, and changes in the expression of apoptosis-related proteins like Bax and Bcl-2. nih.govresearchgate.net Another study reported that a piperazine derivative induces apoptosis in U937 cells. mdpi.com

Furthermore, these compounds can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. A novel piperazine compound was found to arrest the cell cycle at the G1 phase in liver cancer cells. researchgate.net Another highly active derivative, AK301, induced an irreversible mitotic arrest in colon cancer cells. nih.govsemanticscholar.org This mitotic arrest is often associated with the disruption of microtubule dynamics. nih.govsemanticscholar.org Ruthenium (II) polypyridyl complexes containing dehydroabietyl piperazine have also been shown to trigger cell cycle arrest at the G1 phase and induce apoptosis in T-24 bladder cancer cells. mdpi.com

The piperazine scaffold is also a key feature in compounds with antimicrobial properties. Derivatives of this compound have been evaluated for their activity against a range of bacterial and fungal pathogens.

Numerous studies have reported the synthesis of piperazine derivatives and their screening for antibacterial and antifungal activities. acgpubs.orgresearchgate.net These compounds have been tested against both Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus epidermidis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as various fungal strains (Candida albicans, Aspergillus niger, Aspergillus flavus). acgpubs.orgresearchgate.netderpharmachemica.com In many cases, the synthesized compounds showed significant antimicrobial properties. acgpubs.orgresearchgate.net

For instance, novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives have demonstrated potent antimicrobial activities against a panel of standard bacterial strains. apjhs.comtandfonline.com The antimicrobial activity is often influenced by the nature of the substituents on the piperazine ring. tandfonline.com Some piperazine derivatives have shown activity comparable to or even more potent than standard antimicrobial drugs like ciprofloxacin and miconazole. derpharmachemica.comnih.gov

The following table provides examples of the antimicrobial activity of piperazine derivatives:

| Derivative Class | Tested Organisms | Observed Effect | Reference |

| Substituted piperazine derivatives | S. aureus, S. epidermidis, P. aeruginosa, E. coli, C. albicans, A. niger, A. flavus, A. fumigatus | Significant antimicrobial and antifungal properties | acgpubs.orgresearchgate.net |

| N,N′-disubstituted piperazines | Gram-negative bacteria (especially E. coli) | Significant antibacterial activity | mdpi.com |

| 6-Methoxy-2-(piperazin-1-yl)-4H-chromen-4-one derivatives | Various bacteria and fungi | Potent antimicrobial agent, 2-2.5 fold more potent than ciprofloxacin and miconazole | nih.gov |

| 1-Benzhydryl-piperazine sulfonamide and carboxamide derivatives | S. aureus, S. epidermis, B. cereus, B. substilis, E. coli, P. aeruginosa, P. vulgaris, S. typhi | Potent antimicrobial activities | apjhs.comtandfonline.com |

The therapeutic potential of piperazine derivatives extends to antiviral applications. Research has explored the efficacy of these compounds against various viruses.

Piperazine itself has been shown to possess antiviral activity against Chikungunya virus (CHIKV), an alphavirus. nih.gov It binds to a conserved hydrophobic pocket in the viral capsid protein, suggesting it could serve as a lead scaffold for the design of more potent alphaviral inhibitors. nih.gov Furthermore, piperazine derivatives have been investigated as potential inhibitors of the Flaviviridae family of viruses, which includes Zika virus (ZIKV) and Dengue virus (DENV). unisi.it Some of these derivatives have shown promising broad-spectrum activity against flaviviruses by inhibiting viral replication. unisi.it

Additionally, piperazine derivatives have been designed and evaluated for their in vitro antiviral activities against HIV-1, with some compounds showing antagonist activity against the CCR5 co-receptor. researchgate.net Pyrazine derivatives have also been evaluated for their efficacy in phlebovirus disease models. nih.gov

Antioxidant Activity and Oxidative Stress Mitigation

The piperazine nucleus is a core component in various molecules demonstrating significant antioxidant properties. researchgate.net Research into derivatives of this compound has explored their potential to combat oxidative stress. Studies have shown that the introduction of a piperazine ring to different heterocyclic structures can yield compounds with notable antioxidant activity. researchgate.net

A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives were synthesized and assessed for their antioxidative capabilities. nih.gov These compounds were evaluated for their ability to protect SH-SY5Y cells from oxidative damage induced by hydrogen peroxide (H₂O₂). nih.gov The majority of these derivatives demonstrated effective protection against H₂O₂-induced damage. nih.gov Further investigation into the mechanism of action for one of the most potent compounds, 9r , revealed that it mitigates oxidative stress by reducing the production of reactive oxygen species (ROS) and stabilizing the mitochondrial membrane potential, which in turn inhibits cell apoptosis. nih.gov This protective effect is mediated through an IL-6/Nrf2 positive-feedback loop. nih.gov

In other research, phenothiazine/donepezil-like hybrids incorporating a 2-(4-(2-methoxybenzyl)piperazine-1-yl)ethanamine moiety were developed. nih.gov Several of these piperazine analogues exhibited significant antioxidant activity. nih.gov One N-acetylated derivative, in particular, showed noteworthy antioxidant capacity in cellular models, proving to be the most effective in the series when tested on HepG2 cells, with an IC₅₀ value of 0.63 ± 0.10 µM. nih.gov

Table 1: Antioxidant Activity of Selected Piperazine Derivatives

| Compound | Assay/Model | Key Findings | Reference |

|---|---|---|---|

| Piperazine-2,5-dione derivatives (e.g., 9r ) | H₂O₂-induced oxidative damage in SH-SY5Y cells | Effectively protected cells from oxidative damage; reduced ROS production and stabilized mitochondrial membrane potential. | nih.gov |

| N-acetylated phenothiazine derivative | Cellular antioxidant models (HepG2 cells) | IC₅₀ value of 0.63 ± 0.10 µM. | nih.gov |

| Caffeamide 3a | Antiradical activity vs. Tyrosinase inhibition | Showed 29% antiradical activity at 500 μM, while tyrosinase inhibition IC₅₀ was < 100 μM, suggesting inhibition is independent of redox activity. | acs.org |

| Compound 5a | Antiradical activity vs. Tyrosinase inhibition | Exhibited 42% radical scavenging activity, with monophenolase inhibition pIC₅₀ of 4.74. | acs.org |

Anti-inflammatory Mechanism Investigations

The 2-methoxybenzoyl group, a key feature of this compound, is associated with anti-inflammatory activity, including the inhibition of cyclooxygenase (COX) enzymes. vulcanchem.com Investigations into novel talmapimod analogues have provided insight into the anti-inflammatory mechanisms of related piperazine compounds. nih.gov

One such analogue, 1-(2-(4-(2-Methoxybenzyl)piperazine-1-carbonyl)phenyl)ethan-1-one (6n) , was identified as a potent anti-inflammatory agent. nih.gov In RAW264.7 cells, this compound effectively suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) induced by lipopolysaccharides (LPS). nih.gov Further mechanistic studies using western blot analysis showed that compound 6n downregulated both the NF-κB signaling pathway and the phosphorylation of p38 MAPK. nih.gov Enzymatic assays confirmed that 6n is a potent inhibitor of both p38α MAPK and COX-2, with IC₅₀ values of 1.95 µM and 0.036 µM, respectively. nih.gov

Table 2: Anti-inflammatory Activity of Compound 6n

| Target/Pathway | Assay | Result | IC₅₀ Value | Reference |

|---|---|---|---|---|

| iNOS and COX-2 expression | LPS-induced RAW264.7 cells | Effective suppression | - | nih.gov |

| NF-κB signaling | Western blot analysis | Downregulated | - | nih.gov |

| p38 MAPK phosphorylation | Western blot analysis | Downregulated | - | nih.gov |

| p38α MAPK | Enzymatic assay | Potent inhibition | 1.95 µM | nih.gov |

| COX-2 | Enzymatic assay | Potent inhibition | 0.036 µM | nih.gov |

Antimalarial Activity in Parasite Cultures

The piperazine scaffold is a recurring feature in the development of new antimalarial agents, driven by the urgent need for drugs effective against resistant parasite strains. nih.govmdpi.com Research has explored various piperazine-containing compounds for their activity against Plasmodium parasites. nih.gov

A study on piperazine-containing 4(1H)-quinolones focused on improving solubility and in vivo efficacy. nih.gov These efforts were built upon the observation that N-phenyl or N-benzylpiperazinyl-4(1H)-quinolones showed more potent antimalarial activity than related structures. nih.gov Another study described the synthesis of disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives. mdpi.com Screening of these compounds against the chloroquine-resistant Dd2 strain of Plasmodium falciparum identified a hit compound, 2291-61 , with an EC₅₀ of 102 nM and a selectivity of over 140. mdpi.com Further analysis revealed that this compound is early-acting and can inhibit multiple stages of parasite development, preventing the transition from ring to trophozoite stage and also inhibiting schizont development. mdpi.com

While these studies highlight the potential of the broader piperazine class, including structures with methoxybenzoyl-like moieties, they underscore the importance of the piperazine core in designing novel antimalarials. mdpi.comnih.gov

In Vivo Pharmacological Evaluation

Central Nervous System (CNS) Activity Models

Derivatives of N-(2-methoxyphenyl)piperazine have been a significant focus of research for potential antidepressant-like activity. nih.govresearchgate.net A series of these derivatives were synthesized and evaluated for their affinity for serotonergic receptors (5-HT₁ₐ, 5-HT₆, and 5-HT₇) and tested in vivo for antidepressant-like effects. nih.gov

All tested compounds in one study demonstrated very good affinities for 5-HT₁ₐ and 5-HT₇ receptors. nih.gov The most promising compound, 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride , showed high affinity for the 5-HT₁ₐ receptor (Kᵢ < 1 nM) and the 5-HT₇ receptor (Kᵢ = 34 nM). researchgate.net In the in vivo tail suspension test in mice, this compound exhibited antidepressant-like activity at a dose of 2.5 mg/kg (i.p.), an effect that was stronger than that of the reference drug imipramine at 5 mg/kg. nih.govresearchgate.net

Table 3: Antidepressant-like Activity of a Lead N-(2-methoxyphenyl)piperazine Derivative

| Compound | Target Receptor Affinity (Kᵢ) | In Vivo Test | Effective Dose (mice, i.p.) | Outcome | Reference |

|---|

The arylpiperazine moiety, particularly the 2-methoxyphenylpiperazine structure, is integral to the design of potential antipsychotic agents. nih.govresearchgate.net These compounds are often investigated for their affinity to dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors, a profile associated with atypical antipsychotics that may have a lower risk of extrapyramidal side effects. nih.govresearchgate.net

In one study, a series of substituted arylpiperazines were synthesized and their binding affinities for D₂, 5-HT₁ₐ, 5-HT₂ₐ, and α₁-adrenergic receptors were determined. researchgate.net Within this series, 2-methoxyphenyl and 2-chlorophenyl piperazine derivatives showed the highest affinities for the tested receptors. researchgate.net Two compounds, 8a and 9a , which featured a phenyl aryl-constituent, displayed 5-HT₂ₐ/D₂ pKᵢ binding ratios suggestive of atypical neuroleptics. researchgate.net Behavioral screening in rodents further supported their potential, as both compounds were non-cataleptic in rats and antagonized D-amphetamine-induced hyperlocomotion in mice, indicating possible atypical antipsychotic efficacy. researchgate.net

Table 4: Receptor Binding Profile of Potential Antipsychotic Arylpiperazines

| Compound Class | Key Structural Feature | Receptor Affinities | In Vivo Behavioral Findings (for lead compounds) | Reference |

|---|---|---|---|---|

| Substituted arylpiperazines | 2-methoxyphenyl piperazine | High affinity for D₂, 5-HT₁ₐ, 5-HT₂ₐ, and α₁-adrenergic receptors. | Compounds 8a and 9a were non-cataleptogenic and antagonized D-amphetamine-induced hyperlocomotion. | researchgate.net |

| Pyrrole Mannich bases | Piperazine linkage to heterocycles | Varied D₂ and strong 5-HT₁ₐ binding. | Active in conditioned avoidance response (CAR) tests, suggesting antipsychotic potential. | nih.gov |

Antinociceptive and Anti-allodynic Effects

A study involving the synthesis of a related compound, N,N'-bis(2-methoxybenzoyl)piperazine, included a gross pharmacological screening in mice. oregonstate.edu However, the detailed results of this screening, particularly concerning its analgesic or anti-allodynic potential, were not reported. oregonstate.edu Therefore, the capacity of this compound to modulate pain remains uncharacterized.

| Compound | Test Model | Findings |

| N,N'-bis(2-methoxybenzoyl)piperazine | Gross Pharmacological Screening in Mice | Results not reported. oregonstate.edu |

In Vivo Antitumor Efficacy Assessment

There is no available scientific literature detailing the in vivo antitumor efficacy of this compound. The potential of this specific compound as an anticancer agent has not been reported in preclinical in vivo models. While various arylpiperazine derivatives have been explored for their cytotoxic and antitumor activities, data for this compound is absent. mdpi.com

| Compound | Cancer Model | Efficacy |

| This compound | Not Applicable | No data available. |

Toxicity and Safety Pharmacology Studies

The toxicological profile of this compound is not extensively documented. However, preliminary toxicological information can be inferred from a study on the closely related compound, N,N'-bis(2-methoxybenzoyl)piperazine. In a gross pharmacological screening, N,N'-bis(2-methoxybenzoyl)piperazine was found to be relatively toxic in mice. oregonstate.edu

For the parent compound, piperazine, toxicological assessments have established its potential for neurotoxicity at high doses and as a respiratory and skin sensitizer. oecd.org Piperazine is also suspected of damaging fertility and the unborn child. canada.ca It is important to note that while this provides context, the specific toxicity profile of this compound may differ.

General safety pharmacology studies aim to identify undesirable pharmacodynamic effects on major physiological systems. For piperazine, the central nervous, cardiovascular, and respiratory systems are of primary interest. oecd.org Acute neurotoxicity has been observed in humans following high doses of piperazine. oecd.org However, specific safety pharmacology studies on this compound have not been reported.

| Compound | Study Type | Observation |

| N,N'-bis(2-methoxybenzoyl)piperazine | Gross Pharmacological Screening | Found to be relatively toxic in mice. oregonstate.edu |

| Piperazine | Acute Toxicity (Human) | Neurotoxic effects at high doses. oecd.org |

| Piperazine | Sensitization | Can cause allergic dermatitis and respiratory sensitization. oecd.org |

| Piperazine | Reproductive Toxicity | Suspected of damaging fertility and the unborn child. canada.ca |

Structure-activity Relationship Sar and Structure-property Relationship Spr Analyses

Identification of Key Pharmacophoric Elements within the 1-(2-Methoxybenzoyl)piperazine Scaffold

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, the key pharmacophoric elements are the piperazine ring, the benzoyl group, and the ortho-methoxy substituent on the benzoyl ring. researchgate.net

The Piperazine Ring: This six-membered heterocycle, with two nitrogen atoms at opposing positions, is a cornerstone of many therapeutic agents. researchgate.netresearchgate.net Its basicity and conformational flexibility allow it to serve as a versatile linker and to form crucial hydrogen bonds or ionic interactions with biological targets. researchgate.netmdpi.com The piperazine moiety is a common feature in drugs targeting G-protein-coupled receptors (GPCRs), where its basic nature is thought to contribute to receptor selectivity. sigmaaldrich.com

The Benzoyl Group: The benzoyl moiety attached to one of the piperazine nitrogens acts as a critical structural anchor. It provides a rigid framework and participates in hydrophobic and electronic interactions within the receptor binding pocket. The carbonyl group within this moiety can act as a hydrogen bond acceptor, further stabilizing the ligand-receptor complex.

The 2-Methoxy Group: The methoxy group at the ortho position of the benzoyl ring is not merely a decorative feature; it plays a significant role in modulating the compound's electronic properties and conformation. This substituent can influence the orientation of the benzoyl ring relative to the piperazine core, which can be critical for achieving the optimal geometry for receptor binding. Research on related arylpiperazines has shown that the presence and position of such substituents are crucial for high affinity, particularly at serotonin receptors like 5-HT1A. nih.gov

Together, these elements form a pharmacophore that can be systematically modified to fine-tune biological activity, a principle that has been widely exploited in drug design. researchgate.netresearchgate.net

Impact of Substituent Variations on Binding Affinity and Efficacy

The modification of the this compound scaffold through the introduction of various substituents has a profound impact on its binding affinity and efficacy at different biological targets. SAR studies reveal that even minor changes can lead to significant shifts in pharmacological profiles.

Substitutions on the arylpiperazine core are known to critically influence interactions with serotonin receptors. For instance, replacing the methoxy group or adding other substituents to the benzoyl ring can alter potency and selectivity. Studies on related piperazine derivatives have shown that adding a trifluoromethyl group to the phenyl ring can result in high affinity for 5-HT1A receptors. Similarly, the introduction of a chloro group can lead to varied effects depending on its position.

In one study, a series of 1-substituted 4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines were synthesized to evaluate the role of the N-1 piperazine substituent on 5-HT1A receptor affinity. While 1-(2-methoxyphenyl) analogues were used as reference compounds, the study found that replacing this group with 1-(3-benzisothiazolyl) or 1-(1-naphthalenyl) resulted in high 5-HT1A receptor affinity with Ki values in the subnanomolar range and improved selectivity over α1 receptors. nih.gov

The table below illustrates how different substituents on related piperazine cores can modulate activity at various targets.

| Compound/Derivative Class | Substituent(s) | Target(s) | Observed Effect on Activity/Affinity | Reference |

|---|---|---|---|---|

| 1-(Aryl)piperazines | 3-Trifluoromethylphenyl | 5-HT1A Receptor | High affinity (Ki = 0.6 nM) | |

| 1-(Aryl)piperazines | 1-(3-Benzisothiazolyl) | 5-HT1A Receptor | High affinity (subnanomolar Ki) and improved selectivity | nih.gov |

| Benzoylpiperazine Derivatives | 4-Chlorophenyl on piperazine | Tubulin | Increased potency via sigma-hole hydrogen bond with Thr351 | |

| Benzoylpiperazine Derivatives | 4-Methylphenyl on piperazine | Tubulin | Enhanced activity by occupying a hydrophobic binding pocket | |

| Fluoroquinolone Derivatives | 2-Methoxybenzoyl (vs. other benzoyl groups) | B. subtilis | Inactive (MIC ≥ 256 μg/mL) | mdpi.com |

Positional Isomerism and Stereochemical Considerations in Activity Modulation

The spatial arrangement of atoms and functional groups within a molecule is critical for its biological function. For the this compound scaffold, both positional isomerism and stereochemistry are key factors in modulating activity.

Positional Isomerism: The location of the methoxy group on the benzoyl ring significantly influences the molecule's properties and biological activity. Shifting the methoxy group from the ortho (2-position) to the meta (3-position) or para (4-position) can alter the compound's electronic distribution and three-dimensional shape, leading to different interactions with a target receptor. Studies comparing regioisomeric methoxybenzoylpiperazines have shown that these isomers can be differentiated analytically, underscoring their distinct physical properties which often translate to different biological activities. researchgate.net For example, research on benzoic acid derivatives has demonstrated that positional isomerism has a pronounced effect on antibacterial activity. nih.gov While this compound itself has been studied, comparing its activity directly with its 3-methoxy and 4-methoxy isomers in various assays is a standard strategy to establish a clear SAR. For instance, in a study of tyrosinase inhibitors, (4-methoxyphenyl)-(4-phenylpiperazin-1-yl)methanone was synthesized and evaluated, highlighting the focus on the methoxy group's position. butantan.gov.br

Rational Design Principles for Enhanced Biological Profiles

Rational drug design leverages the understanding of a biological target and the SAR of lead compounds to create new molecules with improved properties such as potency, selectivity, and better pharmacokinetic profiles. mdpi.comjneonatalsurg.com The this compound scaffold serves as an excellent starting point for such endeavors.

The process often begins with the identification of a lead compound, like this compound, and its key pharmacophoric elements. researchgate.net Computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are then employed to guide the design of new analogues. jneonatalsurg.comajrconline.orgjapsonline.comijert.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, allowing researchers to visualize potential interactions. nih.govjapsonline.com By docking derivatives of this compound into a receptor's active site, scientists can hypothesize which modifications would enhance binding. For example, docking studies might reveal an unoccupied hydrophobic pocket that could be filled by adding a specific substituent, thereby increasing affinity.

QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ajrconline.orgthieme-connect.com These models can identify key physicochemical properties (like lipophilicity, electronic effects, and steric factors) that are critical for activity. For instance, a QSAR study on trimetazidine derivatives, which are also substituted benzylpiperazines, found a significant correlation between the van der Waals volume of substituents and binding affinity. thieme-connect.com Such models allow for the prediction of the activity of yet-unsynthesized compounds, prioritizing the synthesis of the most promising candidates. ajrconline.org

By applying these principles, researchers can modify the this compound scaffold to create new chemical entities. This can involve introducing different substituents, altering linker lengths, or replacing parts of the molecule with bioisosteres to enhance the desired biological profile while minimizing off-target effects. jneonatalsurg.comacs.orgnih.gov

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how a ligand, such as 1-(2-Methoxybenzoyl)piperazine, might interact with a biological target, typically a protein.

Through molecular docking, researchers can characterize the non-covalent interactions between this compound derivatives and their target proteins. For instance, in studies of related piperazine compounds, docking simulations have been used to identify key interactions within the binding sites of various receptors and enzymes. mdpi.comnih.gov These interactions often involve hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which collectively determine the binding affinity of the ligand to its target. mdpi.commdpi.com The formation of a stable protein-ligand complex is a prerequisite for a compound to exert a biological effect. The specific nature of these interactions, such as the formation of a salt bridge with key amino acid residues like Asp114 in the dopamine D2 receptor, has been shown to be crucial for the stability of the complex. nih.gov

Docking studies allow for a detailed analysis of the binding mode, revealing the specific orientation and conformation of the ligand within the protein's binding pocket. acs.org This analysis helps in identifying "hotspots," which are key amino acid residues that contribute significantly to the binding energy. For example, in the context of piperazine-based inhibitors of enzymes like Poly (ADP-Ribose) Polymerase (PARP), docking has revealed critical hydrogen bonds with residues such as TYR49 and ARG217, as well as pi-pi stacking interactions with ILE218 and TYR235. mdpi.com Identifying these hotspots is crucial for understanding the structure-activity relationship and for designing more potent and selective molecules. nih.gov

Protein-Ligand Complex Characterization

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.orgresearchgate.net

QSAR models are developed using statistical methods to correlate physicochemical properties of a series of compounds with their known biological activities. These models can then be used to predict the activity of new, unsynthesized compounds. scipublications.com For piperazine derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed to build predictive models for their inhibitory activities against various targets. nih.govmdpi.com These models provide valuable insights into the structural requirements for enhanced biological potency. mdpi.com

The development of robust QSAR models relies on the calculation of various physicochemical descriptors. researchgate.net These descriptors quantify different aspects of a molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. researchgate.net For piperazine derivatives, studies have shown that properties like the van der Waals volume of substituents significantly correlate with binding affinity. thieme-connect.com Analysis of these descriptors helps in understanding how modifications to the chemical structure, such as the introduction of different substituent groups, can influence the biological activity of the compound. researchgate.netthieme-connect.com

| Descriptor Category | Examples | Influence on Activity |

| Steric | Van der Waals volume, Molecular weight | Can impact how well the molecule fits into a binding site. thieme-connect.com |

| Electronic | Partial charges, Dipole moment | Governs electrostatic interactions with the target protein. nih.gov |

| Hydrophobic | LogP, LogD | Affects the compound's ability to cross cell membranes and its interaction with hydrophobic pockets in the target. researchgate.net |

| Topological | Molecular connectivity indices | Describes the branching and overall shape of the molecule. |

Development of Predictive Models for Biological Activity

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and flexibility of molecules over time. researchgate.net These simulations are crucial for understanding the dynamic nature of both the ligand and its target protein upon binding.

Studies on N-benzoylated piperazines have revealed that these molecules exist as distinct conformers at room temperature due to the restricted rotation around the amide bond. rsc.orgresearchgate.net This conformational behavior is also influenced by the interconversion of the piperazine ring's chair conformations. rsc.orgresearchgate.net Temperature-dependent NMR spectroscopy has been a key experimental technique to study these dynamics, showing that the energy barriers for these conformational changes can be determined. rsc.org MD simulations can complement these experimental findings by providing an atomistic-level understanding of the conformational landscape and the transitions between different states. nih.gov The flexibility of the piperazine scaffold is a critical aspect of its ability to interact with diverse biological targets. Understanding the conformational dynamics of this compound is therefore essential for a complete picture of its molecular behavior and potential interactions.

Metabolism, Pharmacokinetics, and Drug-drug Interaction Studies

In Vitro Metabolic Stability Assessment in Hepatic Systems

In vitro metabolic stability assays are fundamental in drug discovery for predicting the in vivo persistence of a compound. numberanalytics.com These tests evaluate a compound's susceptibility to biotransformation by drug-metabolizing enzymes, which directly influences its pharmacokinetic properties such as half-life and clearance. numberanalytics.com

The metabolic stability of a compound is typically assessed using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. mdpi.com In these assays, the test compound is incubated with liver microsomes (from human or animal sources) and a cofactor like NADPH. The rate of disappearance of the parent compound over time is measured to determine its in vitro half-life (t½) and intrinsic clearance (CLint). mdpi.com Compounds with poor microsomal stability are often rapidly cleared in vivo, potentially limiting their therapeutic efficacy. numberanalytics.comresearchgate.net

While specific microsomal stability data for 1-(2-Methoxybenzoyl)piperazine is not extensively documented, research on the broader class of benzoylpiperazines has indicated that they can suffer from poor metabolic stability. researchgate.net The stability of related arylpiperazine derivatives is known to be influenced by the nature and position of substituents on both the aromatic and piperazine rings. acs.org

Table 1: Example of Metabolic Stability Data Presentation in Liver Microsomes (Note: The following data is for the compound Hydroxy-α-Sanshool (HAS) and is provided for illustrative purposes to demonstrate how stability data is typically reported. It does not represent data for this compound).

| Species | t½ (min) | CLint (mL/min/kg) |

| Human | 42.92 | 40.50 |

| Rat | 51.38 | 48.34 |

| Dog | - | 130.99 |

| Mouse | - | 165.07 |

| Data sourced from a study on HAS in various species' liver microsomes. mdpi.com |

The biotransformation of arylpiperazine derivatives generally involves several key pathways. For methoxyphenylpiperazine compounds, O-demethylation is a major metabolic route. nih.gov Studies on the closely related isomer, 1-(4-methoxyphenyl)piperazine (4-MeOPP), confirmed that it is primarily O-demethylated to 1-(4-hydroxyphenyl)piperazine. nih.gov By analogy, a primary metabolic pathway for this compound would be O-demethylation to form 1-(2-hydroxybenzoyl)piperazine.

Other significant metabolic pathways for arylpiperazines include N-dealkylation (which is the reaction that often forms the arylpiperazine metabolite from a larger parent drug), aromatic hydroxylation, and degradation of the piperazine ring itself. nih.govresearchgate.netresearchgate.net These Phase I metabolites can then undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to facilitate their excretion. researchgate.net

Table 2: Potential Metabolic Pathways for this compound

| Pathway | Description | Potential Metabolite |

| O-Demethylation | Removal of the methyl group from the methoxy substituent on the benzoyl ring. This is a major pathway for methoxyphenylpiperazines. nih.gov | 1-(2-Hydroxybenzoyl)piperazine |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the benzoyl aromatic ring. | Hydroxy-1-(2-methoxybenzoyl)piperazine |

| Piperazine Ring Oxidation | Oxidation of the piperazine ring, potentially leading to ring opening or formation of hydroxylated metabolites. nih.gov | Various oxidized derivatives |

Microsomal Stability and Plasma Stability

Role of Cytochrome P450 (CYP) Enzymes in Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes is the primary system responsible for Phase I metabolism of most drugs. researchgate.net The specific CYP isoenzymes involved in the metabolism of a compound determine its metabolic profile and its potential for drug-drug interactions.

Research on 1-(4-methoxyphenyl)piperazine (4-MeOPP) has demonstrated that its O-demethylation is catalyzed mainly by the polymorphically expressed enzyme CYP2D6. nih.gov Broader studies of piperazine-based compounds confirm that metabolism is frequently handled by CYP2D6, CYP1A2, and CYP3A4. researchgate.netresearchgate.netresearchgate.netresearchgate.net Given the structural similarity, it is highly probable that CYP2D6 is also the principal enzyme responsible for the biotransformation of this compound.

Table 3: Kinetic Parameters for the Metabolism of Analogue 1-(4-Methoxyphenyl)piperazine (4-MeOPP) (Data shown is for the O-demethylation of the structural isomer 4-MeOPP).

| Enzyme System | Apparent Km (μM) | Apparent Vmax |

| Human CYP2D6 (cDNA-expressed) | 48.34 ± 14.48 | 5.44 ± 0.47 pmol/min/pmol CYP |

| Pooled Human Liver Microsomes (pHLM) | 204.80 ± 51.81 | 127.50 ± 13.25 pmol/min/mg protein |

| Data sourced from a study on 4-MeOPP metabolism. nih.gov |

Many piperazine derivatives have been shown to be potent inhibitors of various CYP isoenzymes. researchgate.netresearchgate.net In vitro studies using human liver microsomes demonstrated that methoxyphenylpiperazine (MeOPP) and other related analogues exerted significant inhibitory effects on five major CYP isoenzymes: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. researchgate.net Each piperazine analogue, however, displayed a unique inhibitory profile. researchgate.net Information regarding the potential for these compounds to act as CYP inducers is less prevalent in the scientific literature.

Table 4: Summary of CYP Isoenzyme Inhibition by Methoxyphenylpiperazine (MeOPP)

| CYP Isoenzyme | Inhibitory Effect |

| CYP1A2 | Significant Inhibition researchgate.net |

| CYP2C9 | Significant Inhibition researchgate.net |

| CYP2C19 | Significant Inhibition researchgate.net |

| CYP2D6 | Significant Inhibition researchgate.net |

| CYP3A4 | Significant Inhibition researchgate.net |

The strong inhibitory effect of methoxyphenylpiperazines on key drug-metabolizing enzymes indicates a high potential for drug-drug interactions (DDIs). researchgate.netresearchgate.net By inhibiting enzymes like CYP2D6 and CYP3A4, this compound could decrease the clearance of co-administered drugs that are substrates for these enzymes. This would lead to elevated plasma concentrations of the other drugs, increasing the risk of toxicity.

The clinical relevance of this is highlighted by studies where the metabolism of 1-(4-methoxyphenyl)piperazine was significantly blocked by quinidine, a specific chemical inhibitor of CYP2D6. nih.gov This confirms that co-administration with a CYP2D6 inhibitor can drastically alter the pharmacokinetics of the piperazine compound, and the reverse is also true. Therefore, caution is warranted when drugs containing a methoxyphenylpiperazine moiety are used concurrently with other medications metabolized by these pathways.

CYP Isoenzyme Inhibition and Induction Profiling

Toxicokinetic Investigations (General mechanisms, not specific values)

Toxicokinetics bridges the gap between a compound's pharmacokinetic profile and its toxicology by characterizing the relationship between dose, exposure, and toxicity. For this compound, a primary toxicokinetic concern stems from its role as an active metabolite and its interaction with metabolic enzymes.

A key mechanism of toxicity could involve the saturation of its primary metabolic pathway. Since O-demethylation is likely mediated by CYP2D6, an enzyme known for genetic polymorphism, individuals who are "poor metabolizers" or those taking high doses could experience non-linear pharmacokinetics. nih.gov Saturation of this pathway would lead to a disproportionate increase in plasma concentration with increasing dose, potentially leading to dose-dependent toxicity. The parent compound, piperazine, is associated with neurotoxic effects, and such effects could become more pronounced if clearance is impaired. mims.com

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for separating 1-(2-Methoxybenzoyl)piperazine from starting materials, by-products, and other impurities. The choice of technique depends on the compound's volatility and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound. The presence of the benzoyl group provides a strong chromophore, making it readily detectable by UV spectrophotometry.

Reverse-phase (RP) HPLC is a commonly employed method for analyzing piperazine derivatives. sielc.com A typical RP-HPLC setup uses a non-polar stationary phase, such as an octadecyl (C18) column, and a polar mobile phase. sielc.comnih.gov The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For 1-(2-Methoxyphenyl)piperazine, a close analog, an effective separation can be achieved using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The UV detection wavelength is typically set at a maximum absorption point for the benzoyl chromophore to ensure high sensitivity. nih.gov HPLC methods can be validated for parameters such as selectivity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. nih.govjocpr.com The versatility of HPLC also allows it to be scaled up for preparative separation to isolate impurities. sielc.com

Table 1: Example of HPLC-UV Conditions for Analysis of Piperazine Derivatives This table is a composite representation of typical methods described in the literature.

| Parameter | Condition | Source(s) |

| Column | Reverse-Phase C18 (Octadecyl) | sielc.comnih.gov |

| Mobile Phase | Acetonitrile / Aqueous Buffer (e.g., Phosphate) | sielc.comnih.gov |

| Modifier | Phosphoric Acid or Formic Acid | sielc.com |

| Detection | UV Spectrophotometry (e.g., 239 nm) | nih.gov |

| Flow Rate | ~1.0 mL/min | jocpr.com |

| Application | Purity Assessment, Quantification, Impurity Isolation | sielc.comjocpr.com |

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID), it provides a robust method for purity assessment. The FID is highly sensitive to organic compounds containing carbon atoms and provides a response that is proportional to the mass of carbon, making it excellent for quantitative analysis.

A GC method for related piperazines involves separation on a capillary column with a suitable stationary phase, such as a DB-17 (a mid-polarity phase). hakon-art.com Helium is commonly used as the carrier gas. hakon-art.com The oven temperature is programmed to start at a lower temperature and ramp up to a higher temperature to ensure the separation of compounds with different boiling points. hakon-art.com The purity of the sample is determined by comparing the area of the main compound peak to the total area of all peaks in the chromatogram. torontech.comnih.gov While GC-MS is more common for identification, GC-FID remains a simple, cost-effective, and reliable method for routine quality control and purity checks in a production environment. hakon-art.com

The this compound molecule itself is achiral and does not have enantiomers. Therefore, chiral chromatography is not required for the analysis of the parent compound. However, this technique becomes indispensable when dealing with chiral derivatives of piperazine. Many pharmacologically active molecules incorporate a piperazine scaffold where chirality is introduced at other positions in the molecule. nih.govmdpi.com

For these chiral piperazine derivatives, enantiomeric separation is crucial as enantiomers can have different pharmacological and toxicological profiles. This separation is typically achieved using HPLC with a Chiral Stationary Phase (CSP). nih.gov Common CSPs are based on polysaccharides like cellulose and amylose, often coated on a silica support. nih.govresearchgate.net For instance, racemic 1,4-disubstituted piperazines have been successfully resolved into their enantiomers on columns such as cellulose tris(4-methylbenzoate) and amylose tris(3,5-dimethylphenylcarbamate). nih.gov The mobile phase usually consists of a non-polar solvent like hexane mixed with a small amount of an alcohol, such as 2-propanol, which acts as a polar modifier. nih.gov An alternative, indirect approach involves pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.net

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Mass Spectrometry for Structural Elucidation and Metabolite Identification

Mass spectrometry (MS) is an essential tool for determining the molecular weight and structure of this compound. When coupled with a chromatographic separation technique, it becomes a powerful method for identifying the compound and its metabolites in complex biological matrices.

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are extensively used for the analysis of piperazine derivatives. researchgate.netmdpi.com GC-MS is particularly effective for identifying volatile metabolites. Studies have shown that drugs containing an o-methoxyphenylpiperazine moiety can be metabolized in vivo to form 1-(2-methoxyphenyl)piperazine, which is then detectable in urine by GC-MS analysis. nih.gov This makes GC-MS a critical tool in metabolic and toxicological studies. nih.govnih.gov

LC-MS, and particularly its tandem version (LC-MS/MS), offers high sensitivity and selectivity for analyzing compounds in complex mixtures like blood plasma with minimal sample cleanup. nih.govresearchgate.net A typical LC-MS/MS method involves protein precipitation from the plasma sample, followed by separation on a C18 column. nih.gov Detection is performed using a mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition. mdpi.comscienceasia.org This allows for reliable quantification even at very low concentrations, making it suitable for pharmacokinetic studies. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of an ion, which can be used to determine its elemental composition with a high degree of confidence. gcms.cz This capability is invaluable for the definitive identification of this compound, its synthesis-related impurities, and its metabolites.

By measuring the mass of the molecular ion with high precision (typically to within 5 parts-per-million, ppm), HRMS can distinguish between different chemical formulas that may have the same nominal mass. upenn.edu For this compound (C₁₂H₁₆N₂O₂), the calculated monoisotopic mass is 220.121178 Da. chemspider.com An HRMS experiment would aim to find an ion with a measured mass that matches this calculated value very closely, thereby confirming the elemental formula. acs.orgbutantan.gov.br This technique is especially powerful when identifying unknown metabolites, where a proposed structure can be either confirmed or refuted based on the accurate mass measurement of the metabolite's molecular ion. mdpi.comgithub.io

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₂ | chemspider.com |

| Average Mass | 220.272 Da | chemspider.com |

| Monoisotopic Mass (Exact Mass) | 220.121178 Da | chemspider.com |

| Typical Application | Elemental Composition Confirmation, Structural Elucidation | gcms.cz |

LC-MS and GC-MS Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

The interpretation of the NMR spectra is influenced by the phenomenon of restricted rotation around the amide C-N bond. This rotation is slow on the NMR timescale at room temperature, leading to the magnetic inequivalence of the piperazine ring protons and carbons. As a result, signals that might be expected to be simple can appear as broad peaks or distinct sets of signals for different conformational isomers (conformers). semanticscholar.orgrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom.

Aromatic Protons: The four protons on the 2-methoxybenzoyl group typically appear in the aromatic region (δ 6.9–7.5 ppm). Their specific chemical shifts and coupling patterns are dictated by their position relative to the electron-donating methoxy group and the electron-withdrawing carbonyl group.

Piperazine Protons: Due to the restricted amide bond rotation, the eight protons on the piperazine ring often show complex and broad multiplets. rsc.org The four protons on the carbons adjacent to the benzoyl nitrogen (positions 3 and 5) are expected to be deshielded compared to the four protons on the carbons adjacent to the secondary amine nitrogen (positions 2 and 6). These may appear as two distinct broad signals.

Methoxy Protons: The methoxy group (-OCH₃) protons are readily identifiable as a sharp singlet, typically appearing around δ 3.8-3.9 ppm. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbonyl Carbon: The amide carbonyl carbon (C=O) is highly deshielded and gives a characteristic signal in the range of δ 165–171 ppm. rsc.org

Aromatic Carbons: The carbons of the benzene ring typically resonate between δ 110–160 ppm. The carbon attached to the methoxy group (C2') is found at the lower field end of this range (more shielded), while the carbon attached to the carbonyl group (C1') is at the higher field end (more deshielded).

Piperazine Carbons: The piperazine ring carbons also show distinct signals. The carbons adjacent to the benzoyl nitrogen (C3/C5) are more deshielded than those adjacent to the secondary amine (C2/C6). researchgate.net Broadening of these signals is also common due to the slow C-N bond rotation. rsc.org

Methoxy Carbon: The methoxy group carbon (-OCH₃) gives a signal at approximately δ 55-56 ppm. researchgate.net

Interactive Data Table: Expected NMR Chemical Shifts for this compound Note: Data is compiled and estimated based on analysis of structurally similar compounds. rsc.orgresearchgate.net

| Assignment | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic (C₆H₄) | ~ 6.9 - 7.5 (m) | ~ 112 - 158 | Complex multiplet due to ortho, meta, para coupling. |

| Piperazine (-CH₂-N-CO-) | ~ 3.5 - 3.9 (br m) | ~ 42 - 48 | Broad signals due to restricted amide bond rotation. |

| Piperazine (-CH₂-NH-) | ~ 3.0 - 3.3 (br m) | ~ 46 - 50 | Signals may be broad. |

| Methoxy (-OCH₃) | ~ 3.85 (s) | ~ 55.5 | Sharp singlet. |

| Carbonyl (C=O) | - | ~ 168 - 171 | No attached proton. |

Spectroscopic Techniques for Functional Group Analysis (e.g., FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a vital technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The analysis involves identifying vibrational frequencies corresponding to specific bonds within the molecule.

C=O Stretching (Amide): A strong and prominent absorption band appears in the region of 1630–1650 cm⁻¹. This band is characteristic of the tertiary amide carbonyl group and is a key indicator of the benzoyl moiety's presence.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretching from the piperazine ring and the methoxy group appear just below 3000 cm⁻¹ (e.g., 2800–2980 cm⁻¹).

N-H Stretching (Amine): A moderate absorption band from the secondary amine (N-H) in the piperazine ring is expected in the region of 3200–3400 cm⁻¹. Its position and shape can be influenced by hydrogen bonding.

C-N Stretching: Vibrations for the C-N bonds of the tertiary amide and the secondary/tertiary amines of the piperazine ring appear in the fingerprint region, typically between 1200–1350 cm⁻¹.

C-O-C Stretching (Ether): The methoxy group is confirmed by a strong C-O-C asymmetric stretching band, typically found around 1240–1260 cm⁻¹, and a symmetric stretching band near 1020-1040 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound Note: Frequencies are based on established correlation charts and data from related piperazine structures.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Functional Group |

|---|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium | Secondary Amine (Piperazine) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Benzoyl Ring |

| Aliphatic C-H Stretch | 2800 - 2980 | Medium-Strong | Piperazine Ring, Methoxy |

| C=O Stretch (Amide I) | 1630 - 1650 | Strong | Tertiary Amide (Benzoyl) |

| Aromatic C=C Bending | 1450 - 1600 | Medium | Benzoyl Ring |

| Asymmetric C-O-C Stretch | 1240 - 1260 | Strong | Aryl Ether (Methoxy) |

| C-N Stretch | 1200 - 1350 | Medium-Strong | Amine/Amide |

Future Directions and Translational Research Perspectives

Exploration of Novel Therapeutic Targets and Indications

The 1-(2-methoxybenzoyl)piperazine moiety is structurally related to a class of compounds, arylpiperazines, known to interact with a variety of biological targets. While initial research has often focused on central nervous system (CNS) receptors, future exploration could unveil a much broader therapeutic potential.

Derivatives of (o-methoxyphenyl)piperazine have been synthesized and evaluated for their affinity towards serotonin receptors, specifically the 5-HT1A and 5-HT2 subtypes. nih.gov One analog, 4-[3-(benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, was identified as a potent 5-HT1A receptor antagonist. nih.gov This suggests that novel derivatives of this compound could be systematically designed and screened to identify selective ligands for various serotonin receptor subtypes, potentially leading to new treatments for depression, anxiety, and other psychiatric disorders.

Beyond the CNS, the piperazine scaffold is a key component in many anti-cancer agents. researchgate.net Research into other piperazine-based compounds has revealed potent activity against various cancer cell lines through mechanisms like microtubule dynamics inhibition and induction of apoptosis. nih.gov For example, novel piperazine derivatives have been shown to target BCL2, an anti-apoptotic protein, leading to programmed cell death in breast cancer cells. nih.gov Future research could therefore investigate the anti-proliferative activity of this compound derivatives against a panel of cancer cell lines, exploring targets such as tubulin and BCL2.

The following table outlines potential therapeutic areas and specific molecular targets that warrant investigation for novel analogs of this compound.

| Therapeutic Area | Potential Molecular Target(s) | Rationale based on Related Compounds |

| Psychiatry | 5-HT1A, 5-HT2A, 5-HT7 Receptors | Known affinity of (o-methoxyphenyl)piperazine derivatives for serotonin receptors. nih.govnih.gov |

| Oncology | Tubulin, BCL2, AXL Kinase, CDK2 | Piperazine derivatives show activity as microtubule inhibitors, apoptosis inducers, and kinase inhibitors. nih.govnih.govmdpi.comnih.gov |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Aβ Aggregation | Piperazine hybrids have been developed as multi-target agents for Alzheimer's disease. nih.govmdpi.com |

| Inflammatory Diseases | Pro-inflammatory Cytokine Pathways | Arylpiperazine structures have been shown to possess anti-inflammatory properties. mdpi.com |

Development of Multi-Target Directed Ligands Incorporating the this compound Moiety

The complexity of multifactorial diseases like cancer and Alzheimer's disease has spurred the development of multi-target-directed ligands (MTDLs). mdpi.com The MTDL approach involves creating a single chemical entity that can modulate multiple biological targets simultaneously, which can offer improved efficacy and reduce the risks of drug-drug interactions associated with polypharmacy. nih.govmdpi.com The this compound scaffold is an ideal building block for designing such hybrid molecules.

In the context of Alzheimer's disease, researchers have designed hybrids combining a piperazine moiety with other pharmacophores. For instance, a novel benzothiazole-piperazine hybrid was identified as an effective MTDL, demonstrating the ability to inhibit both acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ). nih.gov Similarly, a hybrid of 8-hydroxyquinoline and a 4-(2-methoxybenzyl)piperazine moiety showed a promising profile by not only inhibiting Aβ aggregation but also chelating metal ions like copper and zinc, which are implicated in the disease pathology. mdpi.comrsc.org

For depression, MTDLs based on long-chain arylpiperazines have been developed to act as antagonists for both 5-HT1A and 5-HT7 receptors, while also inhibiting phosphodiesterases (PDEs). nih.gov This multi-pronged approach could lead to more effective antidepressant agents. The this compound core could be incorporated into such designs.

The table below summarizes potential strategies for developing MTDLs based on the this compound structure.

| MTDL Strategy | Linked Pharmacophore | Targeted Disease | Potential Combined Targets |

| Neuroprotection | 8-Hydroxyquinoline | Alzheimer's Disease | AChE Inhibition, Aβ Anti-aggregation, Metal Chelation. mdpi.comresearcher.life |

| Antidepressant | Anilide/Benzylamide | Depression | 5-HT1A/5-HT7 Receptor Antagonism, PDE Inhibition. nih.gov |

| Anti-cancer | Indolinone | Cancer | Inhibition of multiple protein kinases (e.g., VEGFR, PDGFR). nih.gov |

| Dual-Action CNS Agent | Benzothiazole | Alzheimer's Disease | AChE and Butyrylcholinesterase (BuChE) Inhibition. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Efforts